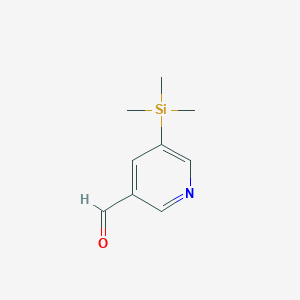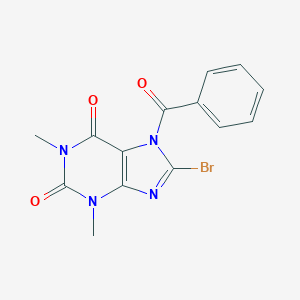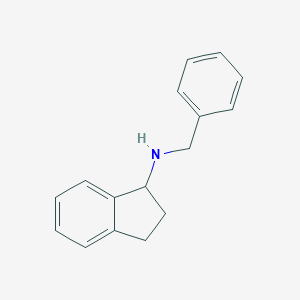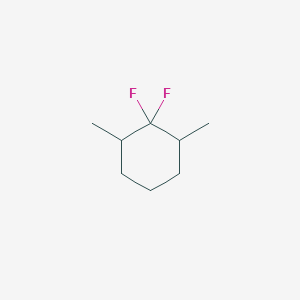
1,1-Difluoro-2,6-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2,6-dimethylcyclohexane (DFD) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFD is a cycloalkane with two methyl groups and two fluorine atoms attached to the same carbon atom. This compound has been studied extensively for its potential use in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism Of Action
1,1-Difluoro-2,6-dimethylcyclohexane works by inhibiting the growth of bacteria and cancer cells. It does this by disrupting the cell membrane of the bacteria or cancer cell, causing it to break down and die.
Biochemical And Physiological Effects
1,1-Difluoro-2,6-dimethylcyclohexane has been found to have low toxicity and is not harmful to humans or animals at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1-Difluoro-2,6-dimethylcyclohexane in lab experiments is its low toxicity and ease of handling. It can be easily synthesized and is relatively stable. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the study of 1,1-Difluoro-2,6-dimethylcyclohexane. In pharmaceuticals, it could be further studied as a potential treatment for bacterial infections and cancer. In agriculture, it could be further studied as a potential pesticide. In materials science, it could be further studied for its potential use in the production of liquid crystals and as a solvent in polymers. Additionally, further research could be conducted to better understand the mechanism of action of 1,1-Difluoro-2,6-dimethylcyclohexane and its potential applications in other fields.
Synthesis Methods
1,1-Difluoro-2,6-dimethylcyclohexane can be synthesized through several methods, including the reaction of 1,1-difluoro-2-methylcyclohexene and 3,3-dimethyl-1-butene in the presence of a catalyst. Another method involves the reaction of 1,1-difluoro-2-methylcyclohexene with 2,3-dimethyl-1,3-butadiene in the presence of a catalyst.
Scientific Research Applications
1,1-Difluoro-2,6-dimethylcyclohexane has been studied for its potential use in various scientific fields. In pharmaceuticals, 1,1-Difluoro-2,6-dimethylcyclohexane has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial infections. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
In agriculture, 1,1-Difluoro-2,6-dimethylcyclohexane has been studied for its potential use as a pesticide. It has been found to have insecticidal properties and has been tested on various insects, including mosquitoes and cockroaches.
In materials science, 1,1-Difluoro-2,6-dimethylcyclohexane has been studied for its potential use as a solvent and as a component in polymers. It has also been studied for its potential use in the production of liquid crystals.
properties
CAS RN |
145853-39-0 |
|---|---|
Product Name |
1,1-Difluoro-2,6-dimethylcyclohexane |
Molecular Formula |
C8H14F2 |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1,1-difluoro-2,6-dimethylcyclohexane |
InChI |
InChI=1S/C8H14F2/c1-6-4-3-5-7(2)8(6,9)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
RPRBKMXLNOXSGT-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1(F)F)C |
Canonical SMILES |
CC1CCCC(C1(F)F)C |
synonyms |
Cyclohexane, 1,1-difluoro-2,6-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




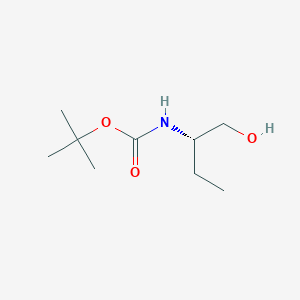

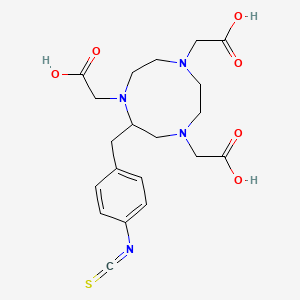
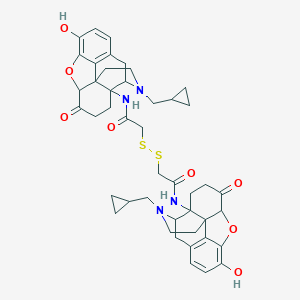


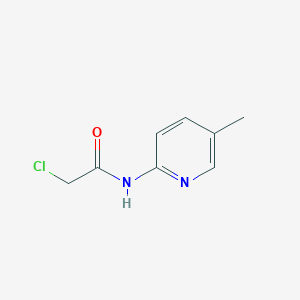
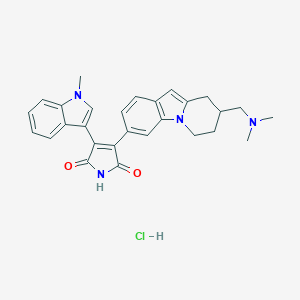
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
